3-Chloro-2,3-diphenyl-3H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65837-34-5 |
|---|---|
Molecular Formula |
C20H14ClN |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
3-chloro-2,3-diphenylindole |
InChI |
InChI=1S/C20H14ClN/c21-20(16-11-5-2-6-12-16)17-13-7-8-14-18(17)22-19(20)15-9-3-1-4-10-15/h1-14H |
InChI Key |
MCGOBKPYZQFWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2(C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 2,3 Diphenyl 3h Indole and Analogous Structures
Classical Approaches to 3H-Indole Scaffold Construction
The formation of the 3H-indole (indolenine) ring is a fundamental step, with several classical and modern synthetic strategies available to organic chemists.
Fischer Indole (B1671886) Synthesis and its Adaptations for 3H-Indolenines
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely employed methods for preparing indoles. nih.gov The reaction involves the cyclization of an arylhydrazone, typically formed from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone, under acidic conditions. organic-chemistry.org The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, FeCl₃) being effective. nih.govorganic-chemistry.org
The generally accepted mechanism, proposed by Robinson, proceeds through several steps: the phenylhydrazone isomerizes to an enamine ('ene-hydrazine'), which, after protonation, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a diimine intermediate. nih.gov This intermediate then cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole ring. organic-chemistry.org
While the Fischer indole synthesis classically yields 1H-indoles, it can be adapted to produce 3H-indolenines. This is typically achieved by using a ketone that is disubstituted at the α-position, which prevents the final aromatization step from occurring with a double bond in the five-membered ring. For the synthesis of a precursor to 3-chloro-2,3-diphenyl-3H-indole, such as 2,3-diphenyl-1H-indole, the reaction would involve benzoin (B196080) and phenylhydrazine. The subsequent tautomerization to the 3H-indole form is a key consideration.
Recent adaptations of the Fischer indole synthesis have focused on milder reaction conditions and expanding the substrate scope. For instance, a palladium-catalyzed variation developed by Buchwald allows for the cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. organic-chemistry.org Another modification involves the tandem catalytic oxidation of alcohols in the presence of phenylhydrazines and a Lewis acid to generate the indole in one step, broadening the range of accessible starting materials. mdpi.com
Cyclization Reactions for Indole Ring Formation
Beyond the Fischer synthesis, a variety of other cyclization reactions are utilized to construct the indole nucleus, some of which can be tailored for 3H-indole derivatives. These methods often offer alternative pathways that can accommodate different substitution patterns and functional groups.
Notable cyclization strategies include:
Madelung Synthesis: This method involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. rsc.org While traditionally harsh, modern variations using bases like alkyllithiums allow for milder conditions. rsc.org A one-pot modified Madelung synthesis has been reported for preparing 1,2-disubstituted-3-tosyl or 3-cyano indoles, demonstrating its utility for creating substituted indole scaffolds. google.comacs.org
Reissert Synthesis: This is a multistep process that begins with the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization to form the indole ring. rsc.org
Palladium-Catalyzed Cyclizations: Modern organometallic chemistry has introduced numerous palladium-catalyzed methods for indole synthesis. These often involve the intramolecular cyclization of appropriately substituted anilines, such as N-aryl imines or 2-alkynyl anilines. mdpi.comcommonorganicchemistry.com These reactions are valued for their high efficiency and tolerance of a broad range of functional groups.
Iodine-Mediated Cyclization: An alternative, transition-metal-free approach involves the iodine-mediated intramolecular cyclization of enamines to produce a variety of 3H-indole derivatives in good to high yields. researchgate.net
These diverse cyclization methods provide a robust toolkit for chemists to construct the foundational indole ring, which can then be subjected to further functionalization, such as halogenation.
Targeted Synthesis of this compound
The introduction of a chlorine atom at the C3 position of the 2,3-diphenylindole scaffold is the final key step in the synthesis of the target compound. This is typically achieved through direct halogenation of the pre-formed indole ring.
Direct Halogenation Strategies for Indole Systems
The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and therefore the most common site of reaction. researchgate.net
While C3 is the kinetically favored position for electrophilic attack, other positions can be targeted under specific conditions or with the use of directing groups. For example, copper-mediated C2 chlorination has been achieved using a pyrimidyl protecting group on the indole nitrogen. rsc.orgrsc.org However, for a standard electrophilic chlorination of 2,3-diphenyl-1H-indole, the formation of the this compound (after tautomerization) is the expected primary outcome.
A variety of chlorinating agents can be employed for the C3-chlorination of indoles, each with its own advantages in terms of reactivity, selectivity, and handling.
| Chlorinating Reagent | Description | Reference |
| N-Chlorosuccinimide (NCS) | A mild and easy-to-handle solid reagent, NCS is a common choice for the chlorination of electron-rich heterocycles like indoles. commonorganicchemistry.comwikipedia.org It serves as a source of an electrophilic chlorine atom ("Cl+"). wikipedia.org The reaction is often performed in a suitable organic solvent. | commonorganicchemistry.comwikipedia.org |
| Sulfuryl Chloride (SO₂Cl₂) | A powerful liquid chlorinating agent that can be more convenient to dispense than gaseous chlorine. wikipedia.org It is used to chlorinate a wide range of organic compounds, including aromatics, and can be used for the synthesis of chlorophenols. google.comwikipedia.orgrohandyes.com Recent studies have shown it to be a versatile reagent for the controllable chlorination of unprotected indoles, yielding 3-chloroindoles among other products depending on the reaction conditions. acs.org | google.comwikipedia.orgrohandyes.comacs.org |
| Copper(II) Chloride (CuCl₂) | This reagent can be used for the chlorination of the indole's pyrrole (B145914) ring, with reactions postulated to proceed via radical cation intermediates. rsc.orgpsu.edu | rsc.orgpsu.edu |
| Sulfuryl Chlorofluoride (SO₂ClF) | A newer reagent employed for the controllable chlorination and chlorooxidation of unprotected indoles, capable of producing 3-chloro-indoles selectively by acting as a chlorine cation source. acs.org | acs.org |
| 1-Chloro-1,2-benziodoxol-3-(1H)-one | A hypervalent iodine reagent used for the chlorooxidation of indoles to produce 3-chloro-2-oxindoles. rsc.org | rsc.org |
For the specific transformation of 2,3-diphenyl-1H-indole to this compound, a mild reagent such as N-chlorosuccinimide would be a logical first choice to achieve selective C3-chlorination while minimizing potential side reactions. The use of a stronger reagent like sulfuryl chloride could also be effective, potentially offering faster reaction times.
Synthesis via Pre-functionalized Building Blocks
The use of precursors that already contain key structural elements is a cornerstone of efficient organic synthesis. For a target like this compound, this approach could involve either building the indole ring from a chlorinated component or assembling pre-functionalized fragments in a convergent manner.
Ring-Closing Reactions Involving Chlorinated Precursors
A direct strategy for synthesizing chlorinated indoles involves the cyclization of precursors that already bear a chlorine atom. While not forming a 3H-indole directly, an efficient and controllable method for the synthesis of 3-chloro-2-oxindoles has been developed using hypervalent iodine-promoted chlorooxidation. rsc.org In this process, various indoles are treated with 1-chloro-1,2-benziodoxol-3-(1H)-one to achieve selective C-2 oxidation and C-3 monochlorination. rsc.org This method transforms the indole core into a 3-chloro-2-oxindole in good yields under mild conditions. rsc.org
Application of Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a powerful and efficient route to complex molecules. frontiersin.orgnih.gov This strategy is highly valued for its atom economy, reduction of intermediate isolation steps, and ability to rapidly generate structural diversity. frontiersin.org
Several MCRs have been developed for the synthesis of substituted indoles. For instance, a three-component Mannich-type reaction of indoles, aldehydes, and secondary amines can produce 3-amino alkylated indoles in high yields. rsc.org Another notable example is a unique MCR that assembles indole, formaldehyde, and an amino hydrochloride to create indole-fused seven-membered heterocycles like oxadiazepines. nih.govrsc.org The versatility of MCRs is further highlighted by the Fischer indole synthesis, which has been adapted into a three-component process starting from nitriles, organometallic reagents, and arylhydrazines to generate diverse indole structures. nih.gov These strategies underscore the potential of MCRs to assemble the highly substituted framework of a molecule like this compound in a convergent and efficient manner.
Table 1: Examples of Multicomponent Reactions for Indole Synthesis
| Reaction Type | Components | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Mannich-type Reaction | Indole, Aldehyde, Secondary Amine | 3-Amino alkylated indoles | Micelle-promoted, occurs in water under mild conditions. | rsc.org |
| Modular Assembly | Indole, Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines | Rapid assembly, simple starting materials, mild conditions. | nih.govrsc.org |
| Fischer Indole Synthesis Variant | Nitrile, Grignard/Organolithium Reagent, Arylhydrazine | Substituted Indoles | Incorporates diversity from three independent components. | nih.gov |
| Taurine-catalyzed Synthesis | p-Methoxybenzaldehyde, Indole | 3,3-bis(indolyl)methanes (BIMs) | Uses water as a solvent under sonication, environmentally friendly. | frontiersin.org |
Advanced Synthetic Techniques for Indole Derivatives
Modern synthetic chemistry offers sophisticated tools for the construction and functionalization of heterocyclic systems. Transition metal catalysis and metal-free approaches provide powerful alternatives for forging the bonds necessary to create complex indole structures.
Palladium-Catalyzed Coupling Reactions for Indole Assembly and Functionalization
Palladium catalysis plays a pivotal role in modern organic synthesis due to its versatility and tolerance of various functional groups. beilstein-journals.orgunimi.it It is widely used for the direct functionalization of C-H and N-H bonds in indoles, as well as for the assembly of the indole ring itself. beilstein-journals.orgnih.gov These methods are attractive for their atom and step economy, as they often start from unfunctionalized reagents. beilstein-journals.org
Intermolecular alkenylation of unprotected indoles at the C3 position can be achieved using a Pd(II) catalyst with an oxidizing agent like Cu(OAc)₂. beilstein-journals.orgunimi.it Furthermore, palladium catalysts enable dual C-H/N-H functionalization and can facilitate domino processes. beilstein-journals.org A significant strategy for indole synthesis is a palladium-catalyzed reaction that combines a Buchwald-Hartwig amination and an arene-alkene coupling in a one-pot, three-component assembly, leading to highly substituted indoles. nih.gov This highlights the power of palladium to orchestrate multiple bond-forming events in a single process.
Table 2: Overview of Palladium-Catalyzed Reactions for Indole Synthesis
| Reaction Type | Catalyst/Reagents | Bond Formed | Key Application | Reference |
|---|---|---|---|---|
| Intermolecular Alkenylation | Pd(OAc)₂ / Cu(OAc)₂ | C-C (at C3) | Functionalization of unprotected indoles. | beilstein-journals.orgunimi.it |
| Dual Coupling MCR | Palladium Catalyst | C-N and C-C | One-pot synthesis of highly substituted indoles from three components. | nih.gov |
| Fischer Indole Synthesis Entry | Palladium Catalyst | C-N | Assembly of arylhydrazones via cross-coupling for subsequent indolization. | nih.govacs.org |
| Intramolecular Cyclization | Pd(OAc)₂ / 1,4-benzoquinone | C-C | Synthesis of carbazole (B46965) derivatives from 3-(alken-4-yl)indoles. | unimi.it |
Transition Metal-Free Amination Approaches
To circumvent the cost and potential toxicity of transition metals, metal-free synthetic methods have gained significant attention. researchgate.net An effective metal-free C-H amination of N-Ts-2-alkenylanilines uses DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant to afford a diverse range of substituted indoles. researchgate.netacs.orgorganic-chemistry.org This method is operationally simple and proceeds through a proposed radical cation intermediate. researchgate.netacs.org
Another powerful transition-metal-free approach involves the reaction of aryl chlorides with amines in the presence of a strong base like potassium tert-butoxide. acs.org This method proceeds via an aryne intermediate and can be used for both intramolecular and intermolecular aminations to produce N-substituted 2,3-dihydroindoles, which can then be dehydrogenated to the corresponding indoles. acs.org This strategy is particularly relevant for a target like this compound as it provides a pathway to incorporate nitrogen onto an aromatic ring without a metal catalyst.
Lead-Mediated Alpha-Arylation for 3H-Indole Formation
A highly relevant method for the direct construction of the 3H-indole (indolenine) core has been developed utilizing a lead-mediated α-arylation reaction. acs.orgnih.govnih.govacs.org This process involves the reaction between an aryl azide (B81097) and a β-ketoester or γ-lactam, facilitated by lead, to form an α-arylated intermediate. nih.govacs.org
This key intermediate, an aryl azide with a fully substituted o-alkyl substituent, can then be subjected to a Staudinger reduction using triphenylphosphine. nih.govacs.org This reduction step triggers a cyclization that produces the 3H-indole ring system in nearly quantitative yield. nih.govacs.org The method has been shown to be general, tolerating various substituents and allowing for the construction of complex and functionalized 3H-indoles. acs.orgnih.gov This two-step sequence, combining α-arylation with a subsequent Staudinger reduction, represents a streamlined and efficient pathway to the 3H-indole scaffold. acs.org
Table 3: Lead-Mediated Synthesis of 3H-Indoles via Staudinger Reduction
| Starting Materials | Key Steps | Product | Key Features | Reference |
|---|---|---|---|---|
| Aryl azide and β-ketoester or γ-lactam | 1. Lead-mediated α-arylation 2. Staudinger reduction (PPh₃) | Functionalized 3H-indoles | Efficient construction of the 3H-indole core; tolerates various functional groups. | nih.govacs.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. mdpi.comnih.gov In the context of synthesizing halogenated indoles and their derivatives, microwave irradiation provides a rapid and efficient means of promoting reactions. nih.govconnectjournals.com
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the literature, the principles can be extrapolated from the synthesis of analogous structures. For instance, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has been successfully performed under microwave irradiation to produce various functionalized indoles. mdpi.com This approach, which involves the formation of a carbon-carbon bond to construct the indole ring, could be adapted for the synthesis of the 2,3-diphenyl substituted indole core, followed by a selective chlorination step.
A plausible microwave-assisted approach could involve the reaction of a suitably substituted precursor, such as a 2,3-diphenylindole, with a chlorinating agent under microwave irradiation. The choice of solvent and base would be critical in optimizing the reaction conditions. The benefits of using microwave energy include rapid heating to the desired temperature, which can overcome activation energy barriers and accelerate the rate of reaction. nih.gov This is particularly advantageous in the synthesis of sterically hindered molecules like this compound.
Research on the microwave-assisted synthesis of other halogenated indole derivatives provides a valuable framework. For example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives bearing bromine and chlorine atoms has been achieved in high yields and short reaction times using microwave heating. mdpi.com These protocols often utilize a palladium catalyst and a copper oxidant. mdpi.com
| Product | Method | Catalyst/Reagents | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Halogenated 2-methyl-1H-indole-3-carboxylates | Conventional Heating | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF | 3 h | 72% | mdpi.com |
| Halogenated 2-methyl-1H-indole-3-carboxylates | Microwave Irradiation | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF | Significantly reduced | Up to 91% | mdpi.com |
| 3-Substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl | Microwave Irradiation | NaHCO₃ | THF/H₂O | N/A | 31-92% | nih.gov |
Stereochemical Control and Diastereoselectivity in 3-Substituted 3H-Indole Synthesis
The synthesis of 3-substituted 3H-indoles, such as this compound, introduces a stereocenter at the C3 position. Controlling the stereochemistry at this position is a significant challenge and a key focus of modern synthetic efforts. The facial selectivity of the attack of an electrophile (in this case, a chlorinating agent) on the indole or indolenine precursor will determine the resulting stereochemistry.
The steric bulk of the substituents at the C2 and N1 positions of the indole ring can play a crucial role in directing the incoming electrophile. tcichemicals.com In the case of a 2,3-diphenylindole precursor, the large phenyl group at C2 would likely direct the incoming chlorinating agent to the opposite face of the molecule to minimize steric hindrance, potentially leading to a high degree of diastereoselectivity if another stereocenter is present.
Furthermore, the reaction can proceed through a reactive 2-alkylideneindolenine intermediate. nih.gov The geometry of this intermediate and the subsequent nucleophilic attack or electrophilic addition will dictate the stereochemical outcome. The choice of reagents and reaction conditions can influence the formation of a specific diastereomer. For instance, the use of chiral catalysts or auxiliaries can induce asymmetry and lead to the preferential formation of one enantiomer or diastereomer.
While the literature does not specifically detail the diastereoselective synthesis of this compound, studies on the synthesis of other 3-substituted indoles provide valuable insights. For example, the synthesis of 3-substituted-3-hydroxy-2-oxindoles has been achieved with high stereo- and regioselectivity through the nucleophilic ring-opening of spiro-epoxyoxindoles. nih.gov This highlights the potential for substrate-controlled diastereoselective reactions in the synthesis of complex indole derivatives.
| Factor | Influence on Stereoselectivity | Example from Literature |
|---|---|---|
| Steric Hindrance | Bulky groups on the indole ring can direct incoming reagents to the less hindered face. | A bulky triisopropylsilyl group at the 1-position of indole provides protection at the 2-position, leading to regioselective substitution at the 3-position. tcichemicals.com |
| Chiral Catalysts/Auxiliaries | Can induce asymmetry, leading to the preferential formation of one enantiomer or diastereomer. | Asymmetric hydrogenation of enamides catalyzed by cobalt has been studied for insights into mechanisms. acs.org |
| Reaction Intermediates | The geometry of reactive intermediates, such as indolenines, influences the stereochemical outcome of subsequent reactions. | The in situ generation of highly reactive 2-alkylideneindolenines is a key step in the synthesis of some 3-substituted indoles. nih.gov |
| Substrate Control | The inherent stereochemistry of the starting material can direct the stereochemical outcome of the reaction. | Stereo/regio-selective synthesis of substituted 3-hydroxy-oxindoles from spiro-epoxyoxindoles. nih.gov |
Green Chemistry Principles in the Synthesis of Halogenated Indoles
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The synthesis of halogenated indoles, which traditionally may involve hazardous reagents and solvents, is an area where the application of green chemistry principles is particularly relevant. rsc.org
One of the key principles of green chemistry is the use of safer solvents and auxiliaries. youtube.com In the context of halogenated indole synthesis, researchers are exploring the use of environmentally benign solvents or even solvent-free reaction conditions. mdpi.com For instance, the use of water as a solvent in microwave-assisted synthesis has been reported for some heterocyclic compounds. nih.gov
Another important principle is the use of catalytic reagents in preference to stoichiometric ones. springernature.com The development of catalytic methods for the halogenation of indoles is a significant step towards greener synthesis. For example, the use of an oxone-halide system provides an environmentally friendly protocol for the synthesis of 2- or 3-haloindoles. acs.org This method avoids the use of stoichiometric halogenating agents and the production of toxic organic byproducts. acs.org
Furthermore, designing for energy efficiency is a core tenet of green chemistry. youtube.com Microwave-assisted synthesis, as discussed earlier, aligns with this principle by significantly reducing reaction times and, consequently, energy consumption compared to conventional heating methods. mdpi.com
The development of an environmentally benign electrophilic bromination of aromatics using an indole-catalytic protocol highlights the potential for greener halogenation methods. rsc.org This approach avoids the use of non-green chlorinated solvents and allows for easy purification of the products without the need for column chromatography. rsc.org Applying these principles to the synthesis of this compound would involve selecting a catalytic chlorination method, utilizing a green solvent system, and employing an energy-efficient technique like microwave irradiation.
Mechanistic Insights into the Formation and Reactions of 3 Chloro 2,3 Diphenyl 3h Indole
Detailed Reaction Mechanisms for 3H-Indole Synthesis
The synthesis of the 3H-indole (or indolenine) core, particularly with substituents like the phenyl groups found in 2,3-diphenyl-3H-indole, can be achieved through several established methods, most notably the Fischer indole (B1671886) synthesis. nih.govresearchgate.net
The Fischer indole synthesis provides a classic and versatile route to indoles from phenylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. nih.gov The formation of a 2,3-disubstituted 3H-indole, such as the 2,3-diphenyl variant, would typically utilize deoxybenzoin (B349326) (1,2-diphenylethanone) as the ketone component.
The generally accepted mechanism, proposed by Robinson, proceeds through several key steps: nih.govresearchgate.net
Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) and a ketone (e.g., deoxybenzoin) to form a phenylhydrazone.
Tautomerization: The resulting phenylhydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') isomer. This step is crucial for the subsequent rearrangement. nih.gov
researchgate.netresearchgate.net-Sigmatropic Rearrangement: Following protonation, the enamine intermediate undergoes a concerted, cyclic researchgate.netresearchgate.net-sigmatropic rearrangement. This is often considered the rate-determining step of the synthesis and establishes the critical carbon-carbon bond at what will become the C3a-C7a position of the indole ring. nih.govresearchgate.net This rearrangement produces a di-imine intermediate.
Cyclization and Elimination: The di-imine intermediate then undergoes an intramolecular cyclization to form a five-membered ring, a cyclic aminoacetal (or aminal). nih.gov Subsequent acid-catalyzed elimination of ammonia (B1221849) (NH₃) and a final tautomerization lead to the formation of the aromatic indole ring. nih.govresearchgate.net In the case of producing a 3H-indole (indolenine), the final step involves the formation of the imine bond within the five-membered ring without the final aromatization step that would require the loss of a substituent from the C3 position.
Other synthetic strategies, such as the Larock indole synthesis, involve the palladium-catalyzed annulation of alkynes, offering alternative routes to highly substituted indoles. mdpi.com Similarly, methods like the Bartoli and Gassman syntheses provide access to the indole nucleus from different starting materials, such as nitroarenes or anilines, respectively. youtube.com
The choice of catalyst and reaction conditions is critical in 3H-indole synthesis, influencing both reaction rate and yield.
Catalysts: Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis. nih.gov
Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA). nih.govresearchgate.net
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron chloride, and aluminum chloride are also frequently employed to facilitate the reaction. nih.govresearchgate.net
Reaction Conditions: The reaction is often carried out in a suitable solvent, with temperature playing a significant role. For instance, some Fischer syntheses of methyl indolenines proceed in high yield in acetic acid at room temperature, while others require reflux conditions. nih.gov The stability of the reactants and products can dictate the necessary conditions; sensitive products may decompose, oxidize, or polymerize under prolonged heating. nih.gov
Table 1: Catalysts in 3H-Indole Synthesis
| Catalyst Type | Examples | Reference |
|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, PPA, p-TSA | nih.gov, researchgate.net |
Reaction Mechanisms Governing Chlorination of Indoles
The chlorination of indoles is a key transformation for introducing functionality. The inherent electronic properties of the indole ring dictate the regioselectivity of this reaction.
The indole nucleus is an electron-rich heterocycle, with the C3 position being particularly nucleophilic and reactive towards electrophiles. quora.comyoutube.com This high reactivity is attributed to the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation (the arenium ion or sigma complex) formed during electrophilic attack at C3. quora.com The reactivity of the C3 position is estimated to be approximately 10¹³ times greater than that of a single position on a benzene (B151609) ring. youtube.com
The mechanism for electrophilic chlorination at the C3-position proceeds as follows:
Activation of the Chlorinating Agent: An electrophilic chlorine species (Cl⁺ or a polarized equivalent) is generated from a chlorinating agent. A wide array of reagents can be used, ranging from traditional molecular chlorine (Cl₂) to N-chlorosuccinimide (NCS) and hypervalent iodine reagents like 1-chloro-1,2-benziodoxol-3-(1H)-one. researchgate.netrsc.org
Nucleophilic Attack: The π-bond between C2 and C3 of the indole ring acts as a nucleophile, attacking the electrophilic chlorine atom. This attack occurs preferentially at C3.
Formation of a Sigma Complex: The attack leads to the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or an indoleninium cation. The positive charge in this intermediate is delocalized over the C2 position and the nitrogen atom.
Deprotonation: A base present in the reaction mixture removes the proton from the C3 atom, restoring the aromaticity of the pyrrole (B145914) ring and yielding the 3-chloroindole product. youtube.com
During the chlorination of indoles, several transient intermediates can be formed, influencing the final product distribution.
N-Chloroindole: In the presence of a base, the indole NH proton can be removed, and subsequent reaction with an electrophilic chlorine source can lead to the formation of an N-chloroindole. This intermediate can then rearrange to form C-chlorinated products, typically at the C3 position.
3-Chloro-3H-indole (3-Chloroindolenine): When an indole is subjected to chlorination, the initial electrophilic attack at C3 forms a 3-chloroindoleninium cation. If this cation is trapped by a nucleophile or undergoes other reactions before deprotonation can occur, or if the starting material is already a 3H-indole, a 3-chloro-3H-indole is formed. These 3-chloroindolenines are often highly reactive and unstable intermediates. nih.gov Their electrophilic character at the C2 position makes them susceptible to nucleophilic attack, and the chloride at C3 can act as a leaving group, facilitating a variety of subsequent functionalizations. nih.gov The stabilization of these transient intermediates is an active area of research to expand their synthetic utility. nih.gov
Understanding the Stability and Dimerization Pathways of 3-Chloro-2,3-diphenyl-3H-indole
The stability of 3-chloroindolenines is a critical factor that dictates their synthetic utility and fate in a reaction mixture. Generally, these are considered transient species due to their high reactivity. nih.gov
The structure of this compound possesses several features that influence its stability:
The Iminium Moiety: The C=N double bond makes the C2 carbon electrophilic and susceptible to attack by nucleophiles.
The C-Cl Bond: The chlorine atom at the C3 position is a potential leaving group, which can facilitate substitution or elimination reactions.
Steric Hindrance: The two bulky phenyl groups at the C2 and C3 positions provide significant steric shielding. This can kinetically stabilize the molecule by hindering the approach of nucleophiles, potentially increasing its lifetime compared to less substituted 3-chloroindolenines. nih.gov
Dimerization represents a common decomposition pathway for reactive indole intermediates. nih.gov For this compound, several dimerization pathways could be envisioned, although they would be heavily influenced by the steric bulk of the phenyl substituents. One possible pathway could involve the nucleophilic attack of the nitrogen atom of one molecule onto the electrophilic C2 position of another, followed by the elimination of HCl to form a C2-N linked dimer. Another possibility is the formation of a C2-C2' dimer. The significant steric hindrance from the four phenyl groups in the transition state would likely make such dimerization processes less favorable than for smaller indolenines.
Research has focused on strategies to stabilize transient 3-chloroindolenines, thereby increasing their shelf-life from seconds to weeks and enabling a broader range of chemical transformations that are otherwise difficult to achieve. nih.gov
Mechanistic Aspects of Stereoselective Transformations
The inherent chirality at the C3 position of this compound, coupled with the reactive C=N bond of the 3H-indole core, presents opportunities for a variety of stereoselective transformations. Research in this area has primarily focused on the enantioselective reduction of the 3H-indole system to furnish optically active indolines, which are prevalent structural motifs in pharmaceuticals and biologically active compounds.
A significant advancement in the stereoselective transformation of 2-aryl-substituted 3H-indoles, such as this compound, is the organocatalytic asymmetric transfer hydrogenation. This method offers a metal-free approach to synthesize chiral indolines with high levels of enantioselectivity.
A key study in this field demonstrated the use of a chiral Brønsted acid catalyst for the transfer hydrogenation of 3H-indoles. beilstein-journals.orgorganic-chemistry.org In this reaction, a Hantzsch ester serves as the hydrogen source, and the chiral phosphoric acid catalyst orchestrates the enantioselective transfer of hydrogen to the prochiral imine functionality of the 3H-indole. beilstein-journals.orgorganic-chemistry.org
The proposed mechanism for this transformation begins with the protonation of the 3H-indole nitrogen by the chiral Brønsted acid, which activates the C=N bond for reduction. The resulting iminium ion then forms a chiral ion pair with the conjugate base of the phosphoric acid. The Hantzsch ester subsequently delivers a hydride to the C3 position of the indole ring. The stereochemical outcome of the reaction is controlled by the chiral environment created by the bulky substituents on the BINOL-derived phosphoric acid catalyst, which directs the approach of the hydride donor to one face of the iminium intermediate. beilstein-journals.orgorganic-chemistry.org This process regenerates the catalyst and yields the enantioenriched indoline (B122111) product.
Studies have shown that 2-aryl-substituted 3H-indoles are particularly well-suited substrates for this transformation, consistently affording high yields and excellent enantioselectivities. organic-chemistry.org The electronic nature of the substituents on the aryl group at the C2 position has been shown to have a minimal effect on the stereochemical outcome. organic-chemistry.org
The following table summarizes representative results for the enantioselective reduction of 2-aryl-3H-indoles using a chiral phosphoric acid catalyst, illustrating the high efficiency and stereoselectivity of this methodology. While specific data for the this compound substrate is not explicitly detailed in the seminal report, the consistently high enantiomeric excesses observed for a range of 2-aryl-3H-indoles strongly suggest that it would also be a highly suitable substrate for this transformation.
| Entry | 3H-Indole Substrate (R1) | Catalyst | Product | Yield (%) | ee (%) |
| 1 | Phenyl | (R)-TRIP | 2-Phenylindoline | 95 | 96 |
| 2 | 4-Methoxyphenyl | (R)-TRIP | 2-(4-Methoxyphenyl)indoline | 98 | 97 |
| 3 | 4-Chlorophenyl | (R)-TRIP | 2-(4-Chlorophenyl)indoline | 96 | 95 |
| 4 | 2-Naphthyl | (R)-TRIP | 2-(2-Naphthyl)indoline | 97 | 96 |
| 5 | 3-Thienyl | (R)-TRIP | 2-(3-Thienyl)indoline | 94 | 94 |
Data adapted from studies on the enantioselective reduction of 2-aryl-3H-indoles using chiral phosphoric acid catalysts. The specific substrate this compound is expected to yield similar results based on the reported substrate scope.
This organocatalytic approach represents a powerful tool for the synthesis of enantioenriched 2,3-disubstituted indolines from 3H-indole precursors. The mild reaction conditions and the use of a metal-free catalytic system make it an attractive and practical method for accessing these valuable chiral building blocks.
Reactivity and Transformations of the 3 Chloro 2,3 Diphenyl 3h Indole Scaffold
Reactivity of the C3-Chloro Group
The chlorine atom at the C3 position is a key handle for introducing structural diversity. Its reactivity is primarily dictated by its nature as a good leaving group, paving the way for nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
The C3-chloro group in 3-chloro-2,3-diphenyl-3H-indole is anticipated to be susceptible to nucleophilic attack. The stability of the potential carbocation intermediate, which would be stabilized by the adjacent phenyl group and the nitrogen atom of the indole (B1671886) ring, suggests that SN1-type reactions could be favorable, particularly with weaker nucleophiles. However, strong nucleophiles are expected to react via an SN2 mechanism. A variety of nucleophiles, including amines, alcohols, thiols, and carbanions, could potentially displace the chloride ion to forge new carbon-heteroatom or carbon-carbon bonds.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product |
| Amine | Aniline | 3-Anilino-2,3-diphenyl-3H-indole |
| Alcohol | Methanol | 3-Methoxy-2,3-diphenyl-3H-indole |
| Thiol | Thiophenol | 3-(Phenylthio)-2,3-diphenyl-3H-indole |
| Cyanide | Sodium Cyanide | 2,3-Diphenyl-3H-indole-3-carbonitrile |
It is important to note that the reaction conditions, such as the choice of solvent and temperature, would play a crucial role in the outcome of these reactions, potentially influencing the competition between substitution and elimination pathways.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound is expected to undergo elimination of hydrogen chloride to form 2,3-diphenylindole. This reaction would proceed via an E2 mechanism, requiring an anti-periplanar arrangement of the C-H and C-Cl bonds. The stability of the resulting aromatic indole ring system is a strong driving force for this transformation.
Reactivity of the 3H-Indole Ring System
The 3H-indole, or indolenine, core of the molecule possesses its own distinct reactivity, differing from that of the more common 1H-indole tautomer.
Reactions at the 2-Position
The C2 position of the 3H-indole ring is part of an imine-like C=N double bond. This position is electrophilic and can be attacked by strong nucleophiles. For instance, organometallic reagents such as Grignard or organolithium compounds could add to the C2 position, leading to the formation of 2-substituted indolines after a subsequent reduction or rearrangement step.
Transformations Involving the 3H-Spirocenter
The spirocyclic carbon at the C3 position is a quaternary center and is generally unreactive towards direct attack. However, reactions that involve the initial loss of the chloro group can lead to transformations at this center. For example, the formation of a carbocation at C3 could be followed by rearrangement reactions, such as a Wagner-Meerwein shift, potentially leading to skeletal reorganization of the indole core.
Functionalization of Phenyl Substituents
The two phenyl rings attached to the indole core at the C2 and C3 positions offer further opportunities for functionalization. These aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The position of substitution on the phenyl rings (ortho, meta, or para) will be directed by the electronic nature of the indole scaffold and the other phenyl group.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on Phenyl Rings
| Reaction | Reagent | Expected Product Moiety |
| Nitration | HNO₃/H₂SO₄ | Nitrophenyl group |
| Halogenation | Br₂/FeBr₃ | Bromophenyl group |
| Sulfonation | SO₃/H₂SO₄ | Phenylsulfonic acid group |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Acetylphenyl group |
It is conceivable that the phenyl group at the 2-position and the one at the 3-position may exhibit different reactivities due to their distinct electronic environments within the molecule.
Rearrangement Reactions Involving the 3H-Indole Core
The 3H-indole framework is susceptible to various rearrangement reactions, often driven by the formation of more stable aromatic indole or carbazole (B46965) systems. These transformations can be initiated under both acidic and basic conditions.
Under acidic conditions, 3H-indoles can undergo skeletal rearrangements. For instance, studies on related 3-hydroxy-2,3-dimethyl-3H-indole dimers have shown that dilute acid can catalyze a cascade of rearrangements, leading to complex structural transformations. rsc.org For this compound, protonation of the imine nitrogen would generate a highly reactive indoleninium cation. This intermediate could potentially trigger a Wagner-Meerwein type rearrangement, where one of the phenyl groups at C3 migrates to the adjacent C2 position. The subsequent loss of a proton and HCl could lead to the formation of a stable 2,3-diphenylindole.
Base-induced rearrangements are also a known reaction pathway for related indole structures. Research on 3-(α-haloacyl)indoles has demonstrated that bases can induce rearrangements to form indole-3-acetic acids. capes.gov.br In the case of this compound, a strong base could potentially abstract a proton from one of the phenyl groups or promote an elimination-addition sequence, although the lack of adjacent protons on the indole core itself limits simple dehydrohalogenation pathways. The potential for more complex, base-catalyzed skeletal reorganizations remains an area for investigation. The rearrangement of complex indole alkaloids, such as the conversion of the vincadifformine (B1218849) scaffold, underscores the propensity of these systems to undergo significant structural changes. unimi.it
| Condition | Proposed Reactant | Potential Rearrangement Type | Plausible Product(s) | Driving Force |
|---|---|---|---|---|
| Acidic (e.g., HCl) | This compound | Wagner-Meerwein Shift (Phenyl Migration) | 2,3-Diphenylindole | Formation of aromatic indole core |
| Basic (e.g., NaOH) | This compound | Favorskii-type (Hypothetical) | Indole-2-carboxylic acid derivative | Ring contraction/strain release |
Cycloaddition Reactions of the C2-C3 Pi Bond
The C2=N double bond embedded within the 3H-indole ring system can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful tool for constructing polycyclic architectures. This reactivity is central to the synthesis of many complex natural products. researchgate.net
The C2-C3 pi bond of the 3H-indole can participate in various modes of cycloaddition, including [3+2] and [3+3] annulations. In a [3+2] cycloaddition, the imine bond can react with a 1,3-dipole. For example, the reaction with azomethine ylides or nitrones could lead to the formation of fused five-membered heterocyclic rings. uchicago.edu Such strategies are employed in the synthesis of pyrroloindolines.
Furthermore, 2,3-disubstituted indoles have been shown to undergo formal [3+3] cycloaddition reactions with α,β-unsaturated aldehydes like acrolein, leading to the formation of six-membered rings. acs.org For this compound, the imine bond acts as a 2π component, reacting with a 4π system to construct complex fused frameworks. This methodology has been instrumental in the total synthesis of akuammiline (B1256633) alkaloids such as vincorine. acs.orgprinceton.edunih.gov The synthetic routes towards natural products like aspidophylline A also feature elegant cycloaddition strategies to build the core furoindoline motif. nih.govacs.orgresearchgate.net
| Reaction Type | Reactant Partner | Resulting Structure | Relevant Natural Product Core |
|---|---|---|---|
| [3+2] Cycloaddition | Azomethine Ylide | Fused Pyrrolidine Ring | Pyrroloindoline Alkaloids |
| [4+2] Diels-Alder (Inverse Electron Demand) | Electron-rich Alkene | Fused Dihydropyridine Ring | Akuammiline Alkaloids |
| [3+3] Annulation | Acrolein | Fused Piperidine Ring | Vincorine acs.org |
Investigations into Electrophilic and Nucleophilic Character
The this compound scaffold exhibits a dual reactivity profile, capable of reacting with both nucleophiles and electrophiles at different positions.
Electrophilic Character: The most significant electrophilic site is the C2 carbon of the imine bond. This carbon is susceptible to attack by a wide range of nucleophiles. The polarization of the C=N bond makes the carbon atom electron-deficient and ready to accept an electron pair. Reactions with organometallic reagents, such as Grignard or organolithium compounds, would be expected to add to the C2 position, generating a new C-C bond and placing the negative charge on the nitrogen atom. Subsequent workup would yield a 2,3-disubstituted indoline (B122111).
Nucleophilic Character: The C3 position, bearing a chlorine atom, is a prime site for nucleophilic substitution. The chlorine atom is a good leaving group, and its departure can be facilitated by the formation of a stabilized tertiary carbocation (an N-acyliminium ion equivalent) at C3. Studies on analogous 3-halo-2-(trifluoromethyl)indoles have shown that they readily undergo substitution reactions with nucleophiles like thiophenols. nih.govmdpi.com Similarly, 2-chloro-3H-indol-3-one reacts with various N- and S-nucleophiles. researchgate.net Therefore, this compound is expected to react with a variety of nucleophiles (e.g., amines, thiols, cyanides) to afford diverse 3-substituted-2,3-diphenyl-3H-indoles. In some cases, particularly with softer nucleophiles and different halogen leaving groups (like bromine or iodine), a halophilic attack mechanism may compete with direct S_N1 or S_N2 substitution. mdpi.com
The indole nucleus itself, although temporarily non-aromatic in the 3H-indole tautomer, retains latent nucleophilicity. nih.gov Under certain conditions, particularly those that might promote tautomerization back to a 2H-indole or involve the phenyl substituents, the molecule could also engage in reactions as a nucleophile. The detection of 3-chloro-3H-indole as a transient intermediate in the chlorination of indole highlights its role as a reactive species poised for further transformation. acs.org
| Reaction Type | Reagent Type | Site of Attack | Expected Product Type | Reference Analogy |
|---|---|---|---|---|
| Nucleophilic Addition | Organometallic (e.g., R-MgBr) | C2 (Imine Carbon) | 2,3-Disubstituted Indoline | General imine reactivity |
| Nucleophilic Substitution | Thiophenols, Amines, CN- | C3 (Chloro-substituted Carbon) | 3-S/N/CN-substituted-3H-indole | nih.gov, mdpi.com, researchgate.net |
| Palladium-catalyzed Cross-Coupling | Boronic Acids (Suzuki) | C3 (Chloro-substituted Carbon) | 3,3-Diaryl-2-phenyl-3H-indole | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Chloro 2,3 Diphenyl 3h Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for determining the basic structure of a molecule like 3-Chloro-2,3-diphenyl-3H-indole.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a this compound derivative, the ¹H NMR spectrum would be characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the two phenyl rings at positions 2 and 3, along with the four protons on the fused benzene (B151609) ring of the indole (B1671886) core, would produce a complex series of multiplets. The exact chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the imine functionality in the 3H-indole ring, as well as the anisotropic effects of the aromatic rings.
Interactive Data Table: Predicted ¹H and ¹³C Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Indole Aromatic CH | 7.0 - 8.0 | 110 - 140 | The four protons on the benzene part of the indole core will appear as multiplets, influenced by their position relative to the heterocyclic ring. |
| Phenyl Aromatic CH | 7.2 - 8.5 | 125 - 135 | Protons of the two phenyl groups will create complex overlapping signals. |
| Indole Quaternary C | N/A | 135 - 150 | Includes C3a and C7a, the bridgehead carbons. |
| C2 (Imine Carbon) | N/A | > 160 | This carbon is part of a C=N double bond, leading to a significant downfield shift. |
| C3 (Chloro Carbon) | N/A | 70 - 90 | The C3 carbon is a quaternary sp³-hybridized carbon atom bonded to an electronegative chlorine atom, which shifts it significantly. For comparison, in 3,3-diallyl-2-methyl-3H-indole, the C3 signal appears in this region. nih.gov |
| Phenyl Quaternary C | N/A | 130 - 145 | The carbons of the phenyl rings attached to the indole core. |
Note: These are estimated values based on general principles and data from structurally similar compounds. Actual experimental values may vary.
While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would establish the connectivity of the protons within each of the three aromatic rings (the two phenyl groups and the benzene portion of the indole).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign which proton signal corresponds to which carbon signal, simplifying the interpretation of the complex ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments, showing correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule. For instance, it would show correlations from the phenyl protons to the C2 and C3 carbons of the indole core, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining stereochemistry and conformation. In this case, it could reveal the relative orientation of the two phenyl groups at the C2 and C3 positions.
Interactive Data Table: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained |
| COSY | Aromatic H ↔ Adjacent Aromatic H | Confirms proton connectivity within each of the three aromatic rings. |
| HSQC | All CH protons ↔ Their directly attached carbons | Assigns all protonated carbons in the molecule. |
| HMBC | Phenyl-H ↔ C2 and C3 of indole | Confirms the attachment of the phenyl rings to the C2 and C3 positions of the indole core. |
| HMBC | Indole Aromatic-H ↔ Adjacent and Quaternary Indole-C | Confirms the structure of the fused benzene ring and its connection to the heterocycle. |
| NOESY | Protons on Phenyl ring at C2 ↔ Protons on Phenyl ring at C3 | Provides information on the through-space proximity and relative orientation of the phenyl groups. |
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, which is particularly useful for compounds that are insoluble or for studying crystalline polymorphism. While solution NMR averages out anisotropic interactions due to molecular tumbling, ssNMR measures them, providing rich information on the local structure, packing, and dynamics in the solid state. Although no specific solid-state NMR studies on this compound are documented, this technique could be applied to study its crystalline structure, identify different polymorphic forms, and understand intermolecular interactions in the solid phase.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining molecular weight and deducing molecular structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. nih.gov This precision allows for the determination of the exact elemental composition of the parent ion. For this compound (molecular formula C₂₀H₁₄ClN), HRMS would be used to confirm this formula by matching the experimental exact mass to the calculated theoretical mass.
A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two molecular ion peaks: the M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1, which is a clear indicator of the presence of one chlorine atom. libretexts.org
The fragmentation of this compound under electron impact (EI) or other ionization methods would likely proceed through the loss of the chlorine atom (a loss of 35/37 Da) or the phenyl groups (a loss of 77 Da).
Interactive Data Table: Predicted HRMS Fragments for C₂₀H₁₄ClN
| Fragment Formula | Calculated Mass (m/z) | Interpretation |
| [C₂₀H₁₄³⁵ClN]⁺ | 303.0815 | Molecular Ion (M⁺) |
| [C₂₀H₁₄³⁷ClN]⁺ | 305.0785 | M+2 Isotope Peak |
| [C₂₀H₁₄N]⁺ | 268.1126 | Loss of Chlorine radical ([M-Cl]⁺) |
| [C₁₄H₁₀ClN]⁺ | 227.0502 | Loss of a Phenyl radical ([M-C₆H₅]⁺) |
| [C₁₄H₉N]⁺ | 191.0735 | Loss of Cl and a Phenyl group ([M-Cl-C₆H₅]⁺) |
| [C₆H₅]⁺ | 77.0391 | Phenyl cation |
Note: Calculated masses are for the most abundant isotopes.
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), combine the powerful separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. unimi.it An LC-MS system would first separate this compound from a reaction mixture or sample matrix using a chromatographic column (typically a reversed-phase C18 column). The separated compound then enters the mass spectrometer, which provides its mass spectrum for confirmation. This technique is invaluable for analyzing the purity of a sample and for identifying and quantifying the compound in complex mixtures. unimi.it The use of tandem mass spectrometry (LC-MS/MS) can further enhance structural confirmation by selecting the molecular ion and fragmenting it to produce a characteristic daughter spectrum. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum shows absorption bands at specific frequencies corresponding to the characteristic vibrations of different functional groups. For a molecule like this compound, key expected IR absorptions would include:
C=N Stretching: The imine bond within the 3H-indole ring is expected to show a characteristic stretching vibration.
C-Cl Stretching: The carbon-chlorine bond will have a distinct absorption in the fingerprint region.
Aromatic C-H and C=C Stretching: Vibrations associated with the two phenyl rings and the indole nucleus.
C-N Stretching: Vibration of the carbon-nitrogen bond within the indole ring system.
Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a different frequency, and this shift provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. For this compound, Raman would be effective in identifying:
Symmetric Aromatic Ring Breathing Modes: The phenyl and indole rings will exhibit characteristic symmetric vibrations.
C=N and C=C Bonds: These bonds, especially within the relatively symmetric ring systems, often produce strong Raman signals.
Table 1: Representative IR and Raman Data for Related Indole and Halogenated Organic Compounds
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidin-4-one nih.gov | IR | 1713.51 | C=O Stretch |
| 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidin-4-one nih.gov | IR | 1602.76, 1495.15 | Aromatic C=C Stretch |
| 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidin-4-one nih.gov | IR | 749.57 | C-Cl Stretch |
| 3-Chloro-2-butanone chemicalbook.com | IR | ~1720 | C=O Stretch |
| 3-Chloro-2-methylpropene chemicalbook.com | IR | ~1650 | C=C Stretch |
| 3-Chloro-2,2-dimethylpropanoyl chloride nih.gov | Raman | ~700 | C-Cl Stretch |
This table presents data from structurally related compounds to illustrate typical vibrational frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophores within the molecule.
For this compound, the extensive conjugation provided by the indole system and the two phenyl rings constitutes a large chromophore. This is expected to result in strong absorption bands in the UV region. The key electronic transitions would be π → π* transitions associated with the conjugated system. The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the aromatic rings and the nature of the solvent.
Studies on related indole derivatives confirm these expectations. For example, the protonation of various indoles, including 3-methylindole, has been studied using UV spectroscopy, showing characteristic absorption bands between 190 and 400 nm. srce.hr The UV-Vis spectra of indole-3-acetaldehyde and indole-3-carboxylic acid show distinct local maxima, highlighting the technique's sensitivity to substitution on the indole core. researchgate.net While the precise λ_max values for this compound are not documented in the available literature, it is anticipated to have a complex spectrum with multiple absorption bands due to its extensive aromatic system.
Table 2: UV-Vis Absorption Data for Representative Indole Derivatives
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) |
| Indole nist.gov | Ethanol (B145695) | 219, 270, 276, 287 | - |
| 3-Methylindole srce.hr | Perchloric Acid | 222 | - |
| Indole-3-acetaldehyde researchgate.net | - | 244, 260, 300 | - |
| Indole-3-carboxylic acid researchgate.net | - | 278 | - |
This table provides examples of UV-Vis absorption maxima for related indole compounds.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.
For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure, including:
The connectivity of the atoms, confirming the 3H-indole skeleton with phenyl groups at C2 and C3, and a chlorine atom at C3.
The stereochemistry at the C3 chiral center.
The conformation of the molecule, including the dihedral angles between the phenyl rings and the indole nucleus.
Intermolecular interactions in the solid state, such as π-π stacking or other non-covalent interactions.
While a crystal structure for this compound is not available, the structures of several other complex indole derivatives have been reported, illustrating the utility of this technique. For example, the crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone was determined to confirm its E configuration and revealed intermolecular hydrogen bonding. growingscience.com Similarly, the structures of three other complex indole derivatives were elucidated, confirming their molecular geometry and intramolecular hydrogen bonding patterns. nih.gov
Table 3: Illustrative Crystallographic Data for Substituted Indole Derivatives
| Compound | Crystal System | Space Group | Key Bond Lengths/Angles |
| (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone growingscience.com | Triclinic | P1 | C10=C11 bond length, N-H···O hydrogen bond distance |
| 4-Chloro-N′-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide researchgate.net | Orthorhombic | Pca2_1 | Dihedral angle between benzene and indole rings: 7.4(3)° |
| 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one nih.gov | - | - | Intramolecular C-H···O hydrogen bonds |
This table showcases the type of detailed structural information obtained from X-ray crystallography for related indole compounds.
Chiroptical Methods (e.g., Circular Dichroism) for Chiral Indole Derivatives
The this compound molecule possesses a chiral center at the C3 position. Therefore, it can exist as a pair of enantiomers. Chiroptical methods are essential for studying these chiral derivatives.
Circular Dichroism (CD) Spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. It provides information about the absolute configuration and conformation of chiral molecules.
For a resolved enantiomer of this compound, the CD spectrum would be expected to show Cotton effects (positive or negative bands) corresponding to the electronic transitions observed in the UV-Vis spectrum. The two enantiomers would produce mirror-image CD spectra. This technique is invaluable for:
Assigning the absolute configuration (R or S) of the enantiomers, often through comparison with theoretical calculations. acs.org
Determining the enantiomeric purity of a sample.
Studying conformational changes in chiral molecules.
The application of electronic circular dichroism (ECD) has been demonstrated for determining the absolute configuration of biaryl atropisomers, a class of chiral molecules with structural similarities to substituted indoles. acs.org
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the calculated theoretical percentages for the proposed molecular formula.
For this compound, the expected molecular formula is C₂₀H₁₄ClN. Elemental analysis would be performed to experimentally determine the percentage composition of C, H, and N. The presence of chlorine would typically be determined by other methods, such as combustion analysis followed by titration. A close agreement between the experimental and calculated values provides strong evidence for the proposed empirical and molecular formula. This technique is a crucial quality control step in the synthesis of new compounds and is often reported in the characterization of novel indole derivatives. researchgate.net
Table 4: Theoretical Elemental Analysis for this compound (C₂₀H₁₄ClN)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 20 | 240.22 | 75.58% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 4.44% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 11.15% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.41% |
| Total | 317.792 | 100.00% |
This table shows the calculated elemental composition for the target compound.
Computational and Theoretical Investigations of 3 Chloro 2,3 Diphenyl 3h Indole
Theoretical Studies on Reactivity and Reaction Pathways
Energy Profiles of Reactions
This report is based on the current state of publicly accessible scientific literature. Should research on the computational and theoretical aspects of 3-Chloro-2,3-diphenyl-3H-indole be published in the future, the generation of the requested article would become feasible.
Conformational Analysis and Stereoisomer Characterization
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For a molecule with multiple rotatable bonds and a stereocenter, such as this compound, a multitude of conformations are possible. Computational conformational analysis aims to identify the most stable of these arrangements, known as conformers, and to determine the energy barriers between them.
For instance, a computational study would likely investigate the rotation of the two phenyl groups at the C2 and C3 positions to identify the most energetically favorable orientations. The interaction between the bulky phenyl groups and the chlorine atom at the C3 position would be a critical factor in determining the lowest energy conformer.
To illustrate the type of data generated from such a computational analysis, a hypothetical table of results is presented below. This table showcases the kind of information that would be obtained from DFT calculations on the different stereoisomers and their stable conformers.
Table 1: Hypothetical Computational Data for Conformational Analysis of this compound
| Stereoisomer | Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N1-C2-C(Ph)-C(Ph)) (°) | Dihedral Angle (C2-C3-C(Ph)-C(Ph)) (°) |
|---|---|---|---|---|
| (R) | 1 | 0.00 | 45.2 | 120.5 |
| (R) | 2 | 2.50 | -135.8 | 118.9 |
| (S) | 1 | 0.00 | -45.2 | -120.5 |
Note: The data in this table is illustrative and intended to represent the type of results obtained from a computational study. It is not based on actual experimental or calculated values for this compound.
The characterization of these stereoisomers and their conformers is crucial for understanding the molecule's potential applications, as different spatial arrangements can lead to vastly different chemical and biological activities.
Development of Predictive Models for Indole (B1671886) Chemistry
The wealth of data generated from experimental and computational studies on indole derivatives has paved the way for the development of predictive models for indole chemistry. These models, often employing machine learning algorithms and quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches, aim to forecast the behavior and properties of new or unstudied indole compounds.
For a molecule like this compound, predictive models could be developed to estimate a range of properties, including its reactivity in various chemical transformations, its potential biological activity, and its spectroscopic characteristics. The development of such models typically involves several key steps:
Data Collection: A large and diverse dataset of indole derivatives with known properties is compiled from the literature and experimental studies. This data can include reaction yields, biological activities, spectroscopic data, and calculated molecular descriptors.
Descriptor Calculation: A set of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO-LUMO energies, dipole moment) in nature.
Model Building: Using statistical methods or machine learning algorithms such as multiple linear regression, partial least squares, support vector machines, or neural networks, a mathematical relationship is established between the molecular descriptors (independent variables) and the property of interest (dependent variable).
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
While specific predictive models for this compound have not been detailed in the available literature, the general framework for their development is well-established within the field of cheminformatics and computational chemistry. Such models are invaluable for accelerating the discovery and design of new indole derivatives with desired properties, reducing the need for extensive and time-consuming experimental work. The continuous growth in computational power and the increasing availability of large chemical datasets are expected to further enhance the accuracy and applicability of these predictive models in the future.
Applications in Organic Synthesis and Material Science Precursor Chemistry
3-Chloro-2,3-diphenyl-3H-indole as a Versatile Synthetic Intermediate and Building Block
This compound, also known as a 3-chloroindolenine, serves as a highly effective electrophilic intermediate in organic synthesis. The reactivity of this compound is largely attributed to the carbon-chlorine bond at the 3-position of the indole (B1671886) nucleus. This bond is susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups. The stability of the resulting cation is enhanced by the presence of the two phenyl groups, making the substitution reactions particularly favorable.
This versatile building block is often generated in situ from 2,3-diphenylindole using chlorinating agents like N-chlorosuccinimide (NCS). The transient nature of this intermediate makes it a powerful tool for chemists, enabling the synthesis of complex molecular architectures that would be difficult to access through other routes. Its ability to react with a diverse range of nucleophiles, including amines, thiols, and carbanions, underscores its importance as a cornerstone for creating new molecular entities.
Role in the Construction of Diverse Heterocyclic Systems
The reactivity of this compound extends to the construction of various heterocyclic frameworks, both by modifying the indole core and by forming new fused-ring systems.
Precursor to Other Indole Derivatives
The primary utility of this compound lies in its role as a precursor to a multitude of 3-substituted indole derivatives. Nucleophilic substitution reactions are the most common transformations. For instance, reaction with various amines leads to the formation of 3-amino-2,3-diphenyl-3H-indoles. Similarly, treatment with thiols yields the corresponding 3-thio-substituted indoles. These reactions are often high-yielding and proceed under mild conditions, making this a practical method for functionalizing the indole C3 position.
Furthermore, this intermediate can be used to introduce carbon-based substituents. The reaction with organometallic reagents or enolates allows for the formation of new carbon-carbon bonds at the 3-position, leading to a diverse array of complex indole alkaloids and related structures.
Synthesis of Fused-Ring Systems
Beyond simple substitution, this compound is a valuable precursor for the synthesis of more complex, fused-ring systems. These reactions often involve a two-step process where the initial nucleophilic substitution is followed by an intramolecular cyclization. For example, by choosing a nucleophile that contains another reactive site, a subsequent ring-closing reaction can be triggered.
This strategy has been employed to synthesize a variety of fused indoles, such as those containing additional five- or six-membered rings. These fused heterocyclic systems are of significant interest due to their presence in numerous biologically active natural products and pharmaceutical agents. The ability to access these complex scaffolds from a relatively simple starting material highlights the synthetic power of this compound.
Use in Multicomponent Reactions for Chemical Diversity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This compound has been explored as a reactive component in such reactions. Its electrophilic nature allows it to be trapped by nucleophiles generated in situ during the MCR, leading to the rapid assembly of diverse molecular libraries.
For instance, in a variation of the Ugi or Passerini reaction, this compound can act as the electrophilic component, reacting with an isocyanide, a carboxylic acid, and an amine or an alcohol to generate highly functionalized indole derivatives. This approach provides a streamlined pathway to molecules with significant structural diversity, which is highly valuable in the context of drug discovery and materials science.
Contribution to the Development of New Synthetic Methodologies
The study of the reactivity of this compound has contributed to the development of new synthetic methodologies. The predictable and often high-yielding reactions of this intermediate have allowed chemists to design novel synthetic strategies. For example, the use of this compound has helped to popularize the "indole C3-functionalization" approach, which has become a common tactic in the synthesis of indole-containing target molecules.
Furthermore, the exploration of its reactivity with different nucleophiles and under various reaction conditions has led to a deeper understanding of the fundamental principles of indole chemistry. This knowledge has been applied to the development of new catalytic systems and reaction protocols that are not limited to this specific substrate but can be applied to a broader range of indole derivatives and other heterocyclic compounds.
Potential as a Precursor in Material Science (e.g., electronic or optical materials)
The indole nucleus is a well-known component of many organic electronic and optical materials due to its electron-rich nature and rigid structure. The ability to functionalize the 2,3-diphenylindole scaffold via the 3-chloro intermediate opens up possibilities for tuning the electronic and photophysical properties of the resulting molecules.
By introducing specific functional groups at the 3-position, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the indole core. This can influence properties such as conductivity, fluorescence, and phosphorescence. For example, the incorporation of electron-donating or electron-withdrawing groups can lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). While still an emerging area of research, the potential of this compound as a precursor for novel functional materials is significant and warrants further investigation.
Future Research Directions in 3 Chloro 2,3 Diphenyl 3h Indole Chemistry
Development of Novel and Sustainable Synthetic Routes
The efficient and controlled synthesis of the 3-chloro-2,3-diphenyl-3H-indole core is the gateway to its broader investigation. While classical methods like the Fischer indole (B1671886) synthesis can produce 3H-indoles, future research should prioritize the development of more sustainable and versatile strategies. researchgate.netnumberanalytics.com
Key areas for exploration include:
Catalytic Asymmetric Methods: Developing enantioselective methods to control the C3-stereocenter is paramount. Future work could explore chiral Lewis acid or Brønsted acid catalysis to guide the cyclization of appropriately substituted precursors, such as 2,3-diphenyl-substituted indoles, via dearomatizing alkylation. nih.gov
Green Chemistry Approaches: Emphasis should be placed on synthetic protocols that align with the principles of green chemistry. eurekaselect.comtandfonline.com This includes the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times, employing environmentally benign solvents like water or ionic liquids, and developing catalyst systems that are recyclable and operate under mild conditions. eurekaselect.comresearchgate.nettandfonline.com A recent innovative two-step synthesis for indole-2-carboxamides, which uses ethanol (B145695) as a solvent and avoids metal catalysts, serves as a model for future sustainable approaches. rsc.orgresearchgate.netrug.nlrug.nl
C-H Activation Strategies: Transition-metal-catalyzed C-H activation has become a powerful tool for constructing complex heterocycles. researchgate.netrsc.org Future research could devise pathways where C-H functionalization of simpler precursors leads to the this compound scaffold, offering high atom economy and novel bond disconnections. mdpi.com For instance, ruthenium-catalyzed [4+1] annulation of imidamides with specific diazo compounds has been shown to produce 3,3-disubstituted 3H-indoles. mdpi.com
| Proposed Synthetic Strategy | Key Features & Advantages | Relevant Research Area |
| Chiral Lewis Acid-Catalyzed Cyclization | Enantiocontrol of C3-stereocenter, access to optically active compounds. | Asymmetric Catalysis |
| Microwave-Assisted Fischer Synthesis | Reduced reaction times, improved yields, energy efficiency. | Green Chemistry researchgate.nettandfonline.com |
| C-H Activation/Annulation Cascade | High atom economy, novel bond formations, access from simple precursors. | Organometallic Catalysis mdpi.com |
Exploration of Undiscovered Reactivity Profiles
The unique structural features of this compound—a reactive C-Cl bond, an imine-like C=N bond, and a quaternary C3 carbon—suggest a wealth of untapped reactivity.
Future investigations should focus on:
Transition-Metal-Catalyzed Cross-Coupling: The C3-chloro group is a prime handle for functionalization via cross-coupling reactions. nih.govnih.govresearchgate.net Future studies should explore Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at the C3 position. mdpi.com This would allow for the diversification of the core structure, creating libraries of novel compounds. The reactivity of 3-chloroindazoles in Suzuki-Miyaura couplings provides a strong precedent for the potential success of this approach. nih.gov
Nucleophilic Substitution and Ring-Opening: The reactivity of the C-Cl bond towards various nucleophiles should be systematically studied. Furthermore, the strained 3H-indole ring could be susceptible to ring-opening or rearrangement reactions under specific conditions, providing pathways to entirely new heterocyclic systems.
Umpolung Reactivity: While indoles are typically nucleophilic, strategies to induce electrophilic behavior (umpolung) at the C2 position could lead to novel transformations. umn.edu Gold or other transition metal catalysis might activate the 3H-indole system in unconventional ways.
Cycloaddition Reactions: The C=N double bond within the 3H-indole core could participate as a dienophile or dipolarophile in cycloaddition reactions, enabling the construction of complex, fused polycyclic architectures.
Advanced Mechanistic Studies using Modern Analytical Tools
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of modern analytical techniques will be essential to elucidate the pathways governing the synthesis and reactivity of this compound.
Future research should employ:
In-situ Spectroscopic Monitoring: Techniques like ¹H NMR, FT-IR, and Raman spectroscopy can be used to monitor reactions in real-time. nih.gov This allows for the detection of transient intermediates and the determination of reaction kinetics, providing a detailed picture of the reaction progress. For example, ¹H NMR has been used to study the polymerization mechanism of indole derivatives, proving the involvement of the C2 and C3 positions. nih.gov
Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ²H) is a powerful method to trace the fate of atoms throughout a reaction, confirming bond-forming and bond-breaking events. Such studies have been instrumental in understanding indole oxidation mechanisms. acs.org
Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) and techniques like electrospray ionization (ESI-MS) can help identify key intermediates and products, even those present in minute quantities.
| Analytical Technique | Information Gained | Application Example |
| In-situ NMR Spectroscopy | Reaction kinetics, detection of intermediates. | Elucidating polymerization pathways of indoles. nih.gov |
| Isotopic Labeling | Tracing atomic pathways, confirming bond connections. | Probing oxygen transfer in indole oxidation. acs.org |
| High-Resolution Mass Spec | Identification of transient species, product characterization. | Confirming structures in complex reaction mixtures. nih.gov |
Deeper Computational Probes into Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to examine the electronic structure, stability, and reactivity of molecules at an atomic level. mdpi.com Applying these tools to this compound will accelerate discovery and provide insights that are difficult to obtain experimentally.
Key computational research directions include:
Mapping Reaction Pathways: DFT calculations can be used to model the transition states and intermediates of proposed synthetic routes and subsequent reactions. researchgate.netbeilstein-journals.org This allows for the determination of activation energy barriers, which can predict the feasibility of a reaction and explain observed regioselectivity or stereoselectivity. researchgate.net
Understanding Electronic Properties: Analysis of the molecule's frontier molecular orbitals (HOMO-LUMO) can predict its reactivity towards electrophiles and nucleophiles. This information can guide the rational design of new reactions and functional materials.
Probing Non-Covalent Interactions: The phenyl groups at C2 and C3 can engage in various non-covalent interactions that may influence the molecule's conformation and reactivity. Computational studies can quantify these interactions and their impact.
Design and Synthesis of Complex Architectures Incorporating the this compound Motif
The ultimate goal of this foundational research is to leverage the this compound scaffold as a versatile building block for constructing larger, more complex molecular architectures with novel functions.
Future design and synthesis efforts could target:
Spirocyclic Systems: The C3 position is an ideal anchor point for the construction of spirocycles, a structural motif prevalent in many natural products and bioactive compounds. nih.govrsc.orgbeilstein-journals.org Reactions that form a new ring at the C3 carbon could generate diverse spiro[indole-heterocycle] frameworks. Rh(III)-catalyzed spirocyclization has been shown to be an effective method for creating 3-spirooxindole 3H-indoles. rsc.org
Fused Polyheterocycles: Through carefully designed intramolecular reactions, the core indole structure could be fused with other heterocyclic rings, leading to novel polycyclic systems with unique three-dimensional shapes and electronic properties.
Functional Materials: Indole derivatives have shown potential in the field of organic electronics, including for use in organic light-emitting diodes (OLEDs). numberanalytics.com The unique electronic and steric properties of the this compound core could be exploited to design new materials with interesting photophysical or charge-transport properties.
By systematically pursuing these research avenues, the scientific community can transform this compound from a chemical curiosity into a powerful tool for innovation in synthetic chemistry, drug discovery, and materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-2,3-diphenyl-3H-indole?
- Methodological Answer : The compound can be synthesized via chlorination of indole derivatives using tert-butyl hypochlorite in protic solvents (e.g., ethanol). The reaction proceeds through the formation of a 3-chloroindolenine intermediate, which rearranges exothermally to oxindoles under these conditions. Key steps include protonation of the intermediate and migration of the carbonyl group, as demonstrated in the oxidative rearrangement of indole-2-carboxylates .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns, while X-ray crystallography provides definitive structural validation. For example, X-ray analysis was used to resolve the structure of ethyl 5-chloro-3-nitro-3-phenyl-3H-indole-2-carboxylate, a related compound . Database surveys (e.g., Cambridge Structural Database) can also identify structural analogs for comparative analysis .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : While specific data for this compound are limited, analogous chlorinated aromatic compounds suggest storage under inert atmospheres (e.g., nitrogen) at low temperatures (−20°C). Avoid exposure to protic solvents, which may trigger rearrangements . Safety protocols for chlorinated phenols (e.g., 3-chlorophenol) recommend using liquid-binding materials (e.g., diatomite) for spill containment .
Advanced Research Questions
Q. What mechanistic insights explain the rearrangement of this compound in protic solvents?
- Methodological Answer : The rearrangement involves protonation of the 3-chloroindolenine intermediate, forming a cyclic chloronium ion. This ion undergoes ring-opening to generate a carbonium ion, followed by migration of the ester or amide group to yield oxindoles. Computational tools like Molecular Operating Environment (MOE) can model these transitions, while kinetic studies in varying solvent polarities elucidate rate dependencies .
Q. Are there contradictions in the literature regarding the stability of 3-chloroindolenine intermediates?
- Methodological Answer : Evidence suggests that 3-chloroindolenines are highly unstable and rarely isolated, as they rapidly rearrange in protic media. However, their role as transient intermediates in oxindole synthesis is well-documented. Discrepancies arise in alternative synthetic routes (e.g., nitration vs. chlorination), where intermediates may exhibit divergent stability profiles .
Q. What unexplored derivatives of 3H-indoles could be synthesized based on structural database gaps?
- Methodological Answer : A Cambridge Structural Database (CSD) survey reveals no entries for 3-thio or 3-propanoic acid derivatives of 3H-indoles. Researchers could explore introducing these functionalities via nucleophilic substitution or cross-coupling reactions. For example, 2-thio-3H-indoles with staggered substituents (e.g., spiro-fused cyclohexanone) provide precedent for steric and electronic tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
